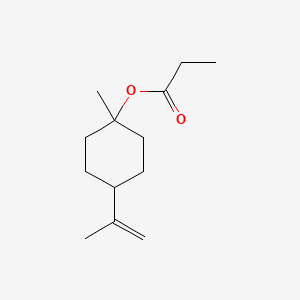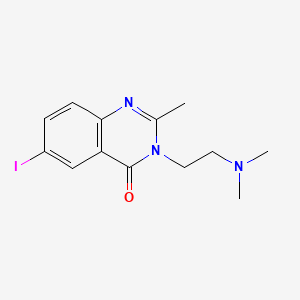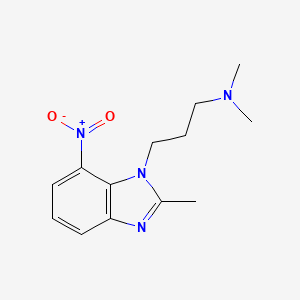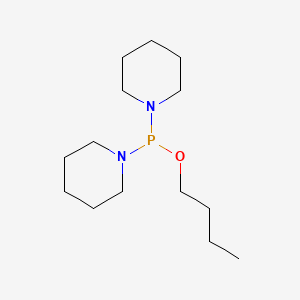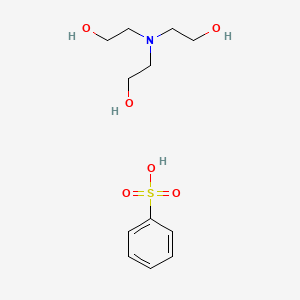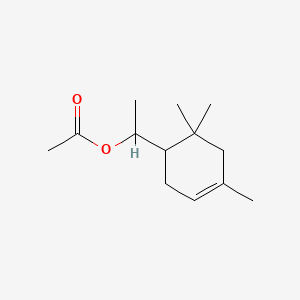
1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate is an organic compound with the molecular formula C13H22O2. It is known for its pleasant fragrance and is commonly used in the fragrance and flavor industry. The compound is a derivative of cyclohexene and is characterized by its acetate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate typically involves the esterification of 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethanol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding alcohol and acetic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethanol and acetic acid.
Oxidation: Various oxidation products, depending on the specific conditions.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug formulations due to its fragrance properties.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
Mécanisme D'action
The mechanism of action of 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. The acetate group can also undergo hydrolysis in biological systems, releasing the corresponding alcohol and acetic acid, which may have further biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl formate
- 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethanol
- 2,2,4-Trimethyl-1,2-dihydroquinoline
Uniqueness
1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and fragrance characteristics. Compared to its analogs, it offers a different balance of volatility and stability, making it particularly valuable in the fragrance industry.
Propriétés
Numéro CAS |
63649-50-3 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
1-(4,6,6-trimethylcyclohex-3-en-1-yl)ethyl acetate |
InChI |
InChI=1S/C13H22O2/c1-9-6-7-12(13(4,5)8-9)10(2)15-11(3)14/h6,10,12H,7-8H2,1-5H3 |
Clé InChI |
MLQHMXIHRGYDJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C(C1)(C)C)C(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


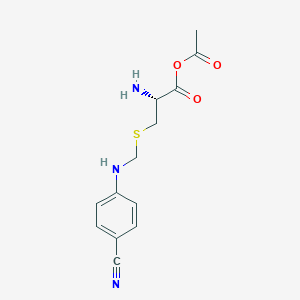
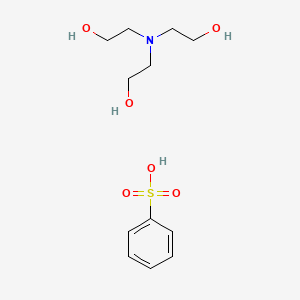
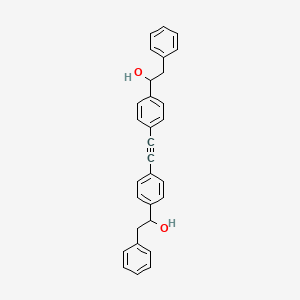
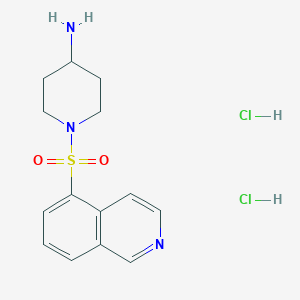
![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)
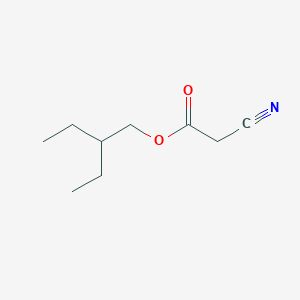
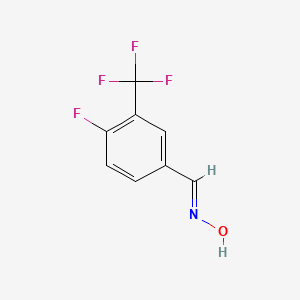
![[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/structure/B13779375.png)
![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)
